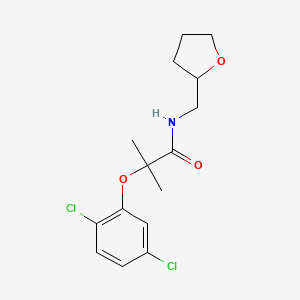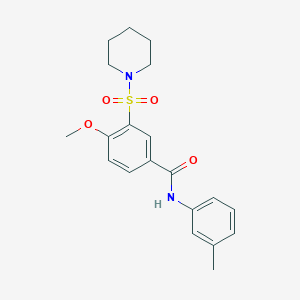
2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide
Vue d'ensemble
Description
2-(2,5-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It was first synthesized in the 1960s and has since become an important tool for farmers to ensure healthy crop growth. In
Mécanisme D'action
DCPA works by inhibiting the growth of weeds. It does this by interfering with the synthesis of fatty acids in the plant, which are essential for growth and development. DCPA specifically targets the acetyl-CoA carboxylase enzyme, which is responsible for the first step in fatty acid synthesis. Without this enzyme, the plant cannot produce the necessary fatty acids, and growth is inhibited.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized in the body and excreted in the urine. However, it can have some negative effects on non-target plants and animals. DCPA can persist in the soil for several months, which can lead to the accumulation of residues in the environment. This can have negative effects on soil microorganisms and other non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA is a useful tool for studying weed control and crop protection. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, it is important to note that DCPA can have negative effects on non-target organisms, which can limit its use in certain experiments. Additionally, the persistence of DCPA in the soil can make it difficult to conduct long-term experiments.
Orientations Futures
There are several future directions for the study of DCPA. One area of research is the development of new herbicides that are more effective and have fewer negative effects on the environment. Another area of research is the study of the long-term effects of DCPA on soil microorganisms and other non-target organisms. Finally, the development of new synthesis methods for DCPA could lead to more efficient and cost-effective production methods.
Applications De Recherche Scientifique
DCPA has been extensively studied for its herbicidal properties. It is commonly used in the research of weed control, crop protection, and environmental safety. DCPA has been shown to be effective against a wide range of weeds, including crabgrass, foxtail, and annual bluegrass. It is also used as a standard reference material for herbicide residue analysis.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-15(2,14(19)18-9-11-4-3-7-20-11)21-13-8-10(16)5-6-12(13)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZNUOQCEUEYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)
![ethyl 4-amino-2-({2-[cyclohexyl(methyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4846642.png)


![N,N-dimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4846654.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4846663.png)
![2-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4846680.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)
![N-{5-[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4846723.png)
![1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4846726.png)